molecular formula C17H16FN3O2 B7532187 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide

Cat. No. B7532187
M. Wt: 313.33 g/mol
InChI Key: QBEGGKUISYBNKA-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide involves the inhibition of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide, which is an enzyme involved in DNA repair mechanisms. By inhibiting N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide, this compound can induce DNA damage and cell death in cancer cells. This makes it a promising candidate for combination therapy with chemotherapy and radiation therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide are still being studied. However, it has been shown to have a favorable safety profile in clinical trials. Some of the reported side effects include nausea, fatigue, and anemia.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide in lab experiments is its specificity towards N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide. This makes it a valuable tool for studying the role of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide in DNA repair mechanisms and cancer biology. However, the synthesis method for this compound is complex and requires expertise in organic chemistry. This can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide. One area of interest is the development of more potent N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide inhibitors that can overcome drug resistance in cancer cells. Another area of interest is the investigation of the role of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide inhibitors in combination therapy with immunotherapy. Additionally, the potential applications of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide inhibitors in non-cancer diseases such as neurodegenerative diseases are also being explored.

Synthesis Methods

The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide involves several steps, starting with the reaction of 3-fluoro-4-nitroaniline with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with furan-2-carboxylic acid to form the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide has been extensively studied for its potential applications in cancer treatment. As a N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide inhibitor, this compound can sensitize cancer cells to chemotherapy and radiation therapy. Several clinical trials have been conducted to evaluate the efficacy of this compound in treating various types of cancer, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-15-10-13(3-5-16(15)21-8-7-19-12-21)11-20-17(22)6-4-14-2-1-9-23-14/h1-3,5,7-10,12H,4,6,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEGGKUISYBNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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